molecular formula C6H11NOS B6278992 1-isothiocyanato-3-methoxy-2-methylpropane CAS No. 1250225-78-5

1-isothiocyanato-3-methoxy-2-methylpropane

Cat. No.: B6278992
CAS No.: 1250225-78-5
M. Wt: 145.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-3-methoxy-2-methylpropane is a rare compound belonging to the class of isothiocyanates. It is characterized by its clear, colorless liquid form and pungent odor. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-methoxy-2-methylpropane is typically synthesized through the reaction of methyl isothiocyanate with methanol. This reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: . These methods are adapted to ensure safety, low toxicity, and high output rates.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-3-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-Isothiocyanato-3-methoxy-2-methylpropane has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies investigating the biological activities of isothiocyanates, including their antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as an adjuvant in chemotherapy, particularly in enhancing the efficacy of cisplatin against resistant cancer cells.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of 1-isothiocyanato-3-methoxy-2-methylpropane involves its interaction with various molecular targets and pathwaysThis modification can lead to the inhibition of key enzymes involved in cellular processes, thereby exerting antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

  • Allyl isothiocyanate (AITC)
  • Benzyl isothiocyanate (BITC)
  • Phenyl isothiocyanate (PITC)
  • Phenyl ethyl isothiocyanate (PEITC)
  • Sulforaphane (SFN)
  • Moringin (MGN)

Comparison: 1-Isothiocyanato-3-methoxy-2-methylpropane is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to other isothiocyanates, it may exhibit different reactivity and biological activities, making it a valuable compound for specialized applications .

Properties

CAS No.

1250225-78-5

Molecular Formula

C6H11NOS

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.